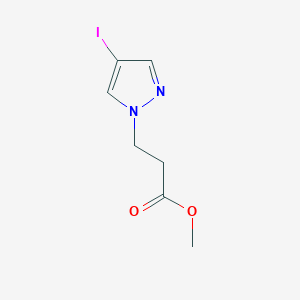

methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(4-iodopyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-12-7(11)2-3-10-5-6(8)4-9-10/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKVCLROHSZHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Functionalized Pyrazoles

An In-depth Technical Guide to the Synthesis of Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.[1][2][3] The inherent biological activity of this five-membered heterocyclic scaffold has driven extensive research into its synthesis and functionalization.[4][5] Within this class of compounds, this compound stands out as a particularly valuable intermediate.

The strategic importance of this molecule lies in its bifunctional nature. The N-1 propanoate chain provides a vector for extending the molecular framework or for conversion to a carboxylic acid to improve solubility or engage in further coupling chemistry.[6][7] Concurrently, the iodine atom at the C-4 position is not merely a placeholder; it is a versatile synthetic handle, primed for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage introduction of diverse molecular fragments, making it an ideal building block for constructing libraries of complex drug candidates.

This guide provides a comprehensive, field-tested methodology for the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices.

Synthetic Strategy: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections. The most strategic disconnection is at the N1-Cα bond of the propanoate chain, leading back to 4-iodopyrazole and a suitable three-carbon electrophile. This points toward an N-alkylation strategy. The second disconnection is at the C4-I bond of the pyrazole ring, leading back to the parent pyrazole heterocycle.

Based on this analysis, our forward synthesis is a two-stage process:

-

Stage 1: Iodination. Synthesis of the key intermediate, 4-iodopyrazole, via electrophilic iodination of pyrazole.

-

Stage 2: N-Alkylation. Conjugate addition of 4-iodopyrazole to methyl acrylate (a Michael-type addition) to yield the final product. This approach is generally favored for its high regioselectivity and atom economy compared to substitution reactions with 3-halopropanoates.[8][9]

Stage 1: Synthesis of the 4-Iodopyrazole Precursor

The synthesis of 4-iodopyrazole is achieved through the direct electrophilic iodination of the pyrazole ring. The C4 position is highly susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms. To drive the reaction to completion and consume the hydrogen iodide (HI) byproduct, which can participate in reversible reactions, an oxidizing agent is employed.

Experimental Protocol 1: Direct Iodination of Pyrazole

Objective: To synthesize 4-iodopyrazole from pyrazole using iodine and an oxidant.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

|---|---|---|---|---|

| Pyrazole | 68.08 | 3.40 g | 50.0 | 1.0 |

| Iodine (I₂) | 253.81 | 12.7 g | 50.0 | 1.0 |

| Hydrogen Peroxide (35% aq.) | 34.01 | 5.0 mL | ~58 | ~1.16 |

| Deionized Water | 18.02 | 40 mL | - | - |

| Sodium Thiosulfate | 158.11 | As needed | - | - |

| Sodium Hydroxide (10% aq.) | 40.00 | As needed | - | - |

Procedure:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add pyrazole (1.0 eq.) and iodine (1.0 eq.).

-

Add 40 mL of deionized water to the flask and begin vigorous stirring. The mixture will form a dark slurry.

-

Heat the mixture to 70-80°C in a water bath.

-

Once the temperature is stable, add the 35% hydrogen peroxide solution (1.1-1.2 eq.) dropwise via the dropping funnel over a period of 1 hour.[10] Causality: The slow addition of the oxidant is critical to control the reaction rate and prevent excessive heat generation. The H₂O₂ oxidizes the HI byproduct back to I₂, ensuring the iodine is fully utilized for the electrophilic substitution and driving the equilibrium forward.[10]

-

After the addition is complete, maintain the reaction at 80°C for an additional 2-3 hours, monitoring the disappearance of the deep purple iodine color by TLC (Thin Layer Chromatography).

-

Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.

-

If any residual iodine color remains, add a saturated solution of sodium thiosulfate dropwise until the solution becomes colorless.

-

Carefully adjust the pH of the mixture to 7-8 by adding 10% aqueous sodium hydroxide. This neutralizes any remaining acidic species and ensures the product is in its neutral form for precipitation.

-

Collect the resulting pale solid by vacuum filtration, wash the filter cake with cold deionized water (2 x 20 mL), and dry under vacuum to yield 4-iodopyrazole.

Expected Yield: 85-92%.

Stage 2: Synthesis of this compound

The final product is synthesized via an aza-Michael addition. This reaction involves the nucleophilic attack of a nitrogen atom from 4-iodopyrazole onto the electron-deficient β-carbon of methyl acrylate. The reaction is typically facilitated by a non-nucleophilic organic base, which deprotonates the pyrazole N-H, increasing its nucleophilicity.

Mechanism: Base-Catalyzed Aza-Michael Addition

-

Deprotonation: The base abstracts the acidic proton from the N1 position of 4-iodopyrazole, generating a pyrazolate anion. This anion is a significantly stronger nucleophile.

-

Nucleophilic Attack: The anionic nitrogen attacks the β-carbon of methyl acrylate, which bears a partial positive charge due to the electron-withdrawing nature of the adjacent ester group.

-

Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base (or upon aqueous workup) to yield the final N-alkylated product.

Experimental Protocol 2: Aza-Michael Addition

Objective: To synthesize the title compound by reacting 4-iodopyrazole with methyl acrylate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

|---|---|---|---|---|

| 4-Iodopyrazole | 193.98 | 7.76 g | 40.0 | 1.0 |

| Methyl Acrylate | 86.09 | 4.13 g (4.3 mL) | 48.0 | 1.2 |

| DBU (1,8-Diazabicycloundec-7-ene) | 152.24 | 0.61 g (0.6 mL) | 4.0 | 0.1 |

| N,N-Dimethylformamide (DMF) | 73.09 | 80 mL | - | - |

| Ethyl Acetate | 88.11 | As needed | - | - |

| Brine | - | As needed | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-iodopyrazole (1.0 eq.) in anhydrous DMF (80 mL).

-

Add methyl acrylate (1.2 eq.) to the solution. Causality: A slight excess of the Michael acceptor is used to ensure complete consumption of the more valuable 4-iodopyrazole precursor.

-

Add DBU (0.1 eq.) dropwise to the stirred solution at room temperature.[8][9] Causality: DBU is an effective, non-nucleophilic base for this transformation, minimizing side reactions while efficiently catalyzing the reaction. Using a catalytic amount is sufficient and simplifies purification.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting 4-iodopyrazole spot is consumed.

-

Upon completion, pour the reaction mixture into 200 mL of deionized water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil or low-melting solid.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to afford pure this compound.

Expected Yield: 75-88%.

Product Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₇H₉IN₂O₂ |

| Molecular Weight | 280.06 g/mol [6] |

| Appearance | White to off-white solid or pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (s, 1H, pyrazole-H), 7.50 (s, 1H, pyrazole-H), 4.35 (t, 2H, N-CH₂), 3.65 (s, 3H, O-CH₃), 2.90 (t, 2H, CH₂-COO) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 171.0 (C=O), 143.0 (pyrazole-CH), 135.0 (pyrazole-CH), 58.0 (pyrazole-C-I), 52.0 (O-CH₃), 48.0 (N-CH₂), 34.0 (CH₂-COO) |

| Mass Spec (ESI+) | m/z: 280.97 [M+H]⁺ |

Note: NMR chemical shifts are predicted based on known values for similar structures and may vary slightly.

Conclusion

This guide details a robust and reproducible two-step synthesis for this compound, a high-value intermediate for drug discovery and chemical biology. The methodology, centered on a highly efficient aza-Michael addition, provides a reliable pathway for researchers and scientists to access this versatile building block. The protocols are designed to be self-validating, with clear explanations for each critical step, ensuring both high yield and high purity of the final product, ready for application in advanced synthetic programs.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. Available at: [Link]

-

El-Faham, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(23), 8537. Available at: [Link]

-

Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Available at: [Link]

-

Haleel, A., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Reviews Letters, 8, 867-882. Available at: [Link]

-

Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5227. Available at: [Link]

-

PubChem. (n.d.). 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. (n.d.). 3-(4-iodo-3-methyl-1h-pyrazol-1-yl)propanoic acid. PubChemLite. Available at: [Link]

-

PubChemLite. (n.d.). 3-(4-iodo-5-methyl-1h-pyrazol-1-yl)propanoic acid. PubChemLite. Available at: [Link]

-

EON Biotech. (n.d.). This compound. EON Biotech. Available at: [Link]

- Google Patents. (2020). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.

-

Ostrowski, S., et al. (2016). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 12, 2147-2154. Available at: [Link]

-

Semantic Scholar. (2016). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Semantic Scholar. Available at: [Link]

-

ResearchGate. (2016). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. ResearchGate. Available at: [Link]

- Google Patents. (1996). EP0749963A1 - N-alkylation method of pyrazole. Google Patents.

-

Pericherla, K., et al. (2013). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Letters in Organic Chemistry, 10(9), 655-658. Available at: [Link]

-

Nair, D. P., et al. (2012). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 3(5), 1383-1394. Available at: [Link]

-

MDPI. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(3), M1001. Available at: [Link]

-

PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2355. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid [cymitquimica.com]

- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Michael-type addition of azoles of broad-scale acidity to methyl acrylate [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Analysis of Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Abstract

This technical guide provides a comprehensive, multi-technique framework for the complete structural elucidation of methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate, a substituted pyrazole of interest in medicinal chemistry and materials science.[1][2][3] As direct, consolidated structural data for this specific molecule is not extensively published, this guide adopts a first-principles approach, detailing the requisite experimental protocols and predicting the expected outcomes based on established spectroscopic principles. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale, ensuring a robust and self-validating analytical workflow.

Introduction: The Imperative for Rigorous Structural Verification

This compound is a heterocyclic compound featuring a 4-iodinated pyrazole core N-substituted with a methyl propanoate side chain. Pyrazole derivatives are a cornerstone in pharmacology, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties.[2][4] The precise substitution pattern on the pyrazole ring is critical to its function and interaction with biological targets. Therefore, unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for any further investigation, be it in drug discovery, process chemistry, or materials science.

This guide will detail the integrated application of High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Single-Crystal X-ray Diffraction (SC-XRD) to achieve complete structural verification.

Foundational Analysis: Confirming Molecular Formula via High-Resolution Mass Spectrometry (HRMS)

The first step in any structural analysis is to confirm the elemental composition. HRMS provides exquisitely accurate mass measurements, allowing for the confident determination of a molecule's formula.[5][6][7]

HRMS Experimental Protocol

-

Sample Preparation : Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution data.[8]

-

Analysis Mode : Perform the analysis in positive ion mode to detect protonated molecules [M+H]⁺.

-

Data Acquisition : Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Predicted Data and Interpretation

For this compound (Molecular Formula: C₇H₉IN₂O₂), the following data is anticipated.

Table 1: Predicted HRMS Data

| Ion Species | Calculated Exact Mass | Observed m/z (Predicted) |

| [M+H]⁺ | 295.9703 | 295.9701 (± 5 ppm) |

| [M+Na]⁺ | 317.9523 | 317.9521 (± 5 ppm) |

A key diagnostic feature will be the distinct isotopic signature of iodine. Natural iodine is 100% ¹²⁷I. However, the presence of other atoms like carbon will generate a characteristic isotopic pattern. The high mass accuracy of HRMS allows for the unequivocal determination of the elemental formula from the measured exact mass.[6][7]

Predicted Fragmentation Pathway

Tandem MS (MS/MS) experiments would reveal the connectivity. The most probable fragmentation would involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO) from the propanoate chain.

Caption: Predicted MS/MS fragmentation of the parent ion.

Elucidating Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and bonding arrangement of atoms in a molecule.[9] A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete picture of the molecular skeleton.

NMR Experimental Protocol

-

Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10][11] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.[9]

-

1D Experiments : Acquire standard ¹H and proton-decoupled ¹³C spectra.[11]

-

2D Experiments : Acquire a ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton couplings and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure suggests a distinct set of signals for the propanoate chain and the pyrazole ring.

Table 2: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-3', H-5' (Pyrazole) | ~7.5 - 7.8 | s, s | 1H, 1H | Aromatic protons on the pyrazole ring; appear as singlets due to lack of adjacent protons.[12][13] |

| -OCH₃ (Ester) | ~3.70 | s | 3H | Singlet for the methyl ester protons. |

| -NCH₂- (Propanoate) | ~4.40 | t | 2H | Triplet, coupled to the adjacent CH₂ group. Shifted downfield due to attachment to the pyrazole nitrogen. |

| -CH₂CO- (Propanoate) | ~2.95 | t | 2H | Triplet, coupled to the NCH₂ group. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C spectrum will confirm the carbon framework.

Table 3: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~170 | Typical chemical shift for an ester carbonyl carbon. |

| C-3', C-5' (Pyrazole) | ~140, ~130 | Aromatic carbons of the pyrazole ring. |

| C-4' (Pyrazole) | ~85 | Carbon bearing the heavy iodine atom, significantly shifted upfield.[14] |

| -OCH₃ (Ester) | ~52 | Methyl ester carbon. |

| -NCH₂- (Propanoate) | ~48 | Carbon adjacent to the pyrazole nitrogen. |

| -CH₂CO- (Propanoate) | ~35 | Carbon adjacent to the carbonyl group. |

Integrated NMR Analysis Workflow

The combination of NMR experiments provides a self-validating system for structural assignment.

Caption: Workflow for NMR-based structural elucidation.

Functional Group Confirmation: FTIR Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Experimental Protocol

-

Instrumentation : Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹.

Predicted Data and Interpretation

Table 4: Predicted FTIR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H (Pyrazole) |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (Propanoate) |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1550-1450 | C=N, C=C Stretch | Pyrazole Ring Vibrations[15][16] |

| ~1250-1100 | C-O Stretch | Ester C-O |

| Below 800 | C-I Stretch | Carbon-Iodine Bond |

The most prominent and diagnostic peak will be the strong C=O stretch of the ester group around 1735 cm⁻¹.[15]

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

While spectroscopic methods provide powerful evidence for connectivity, only SC-XRD can deliver an unambiguous, three-dimensional model of the molecule, including precise bond lengths, bond angles, and stereochemistry.[17][18][19]

SC-XRD Experimental Protocol

-

Crystal Growth : Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in size).[20] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection : Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.[19][20] Collect diffraction data by rotating the crystal in a stream of monochromatic X-rays.[18]

-

Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group.[17] Solve the structure using direct methods or Patterson functions to locate the atoms, and refine the model to achieve the best fit with the experimental data.[19]

Expected Structural Insights

SC-XRD analysis would provide definitive confirmation of:

-

Connectivity : The N1-substitution of the pyrazole ring.

-

Geometry : The planarity of the pyrazole ring and the conformation of the propanoate side chain.

-

Intermolecular Interactions : Packing forces in the crystal lattice, such as hydrogen bonds or halogen bonds.[21]

Caption: Workflow for Single-Crystal X-ray Diffraction.

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. HRMS establishes the correct elemental formula. 1D and 2D NMR spectroscopy piece together the atomic connectivity. FTIR confirms the presence of key functional groups. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. Each technique cross-validates the others, providing a robust and trustworthy characterization that is essential for advancing the compound into further research and development stages.

References

- Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.).

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Notre Dame.

- Pinto, Y. S., et al. (2023).

- Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396.

- Fun, H.-K., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396.

- Ozeki, T. (2024). Single Crystal X-ray Structure Analysis. In Instrumental Analysis of Coordination Compounds (Vol. 1, pp. 160-220). Royal Society of Chemistry.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).

- NMR Basic Operation - Bruker NMR Spectrometer. (n.d.). University of Wyoming.

- Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.).

-

PubChem. (n.d.). 4-Iodopyrazole. National Center for Biotechnology Information. Retrieved from [Link]

- Madalambika, T.N., et al. (2025). Structural analysis and computational studies of pyrazole derivative. Journal of Molecular Structure, 143497.

- Standard Operating Procedure H-NMR. (n.d.).

- Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396.

-

Single-crystal X-ray Diffraction. (2007). SERC Carleton. Retrieved from [Link]

-

Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved from [Link]

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molecules, 28(14), 5488.

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. Retrieved from [Link]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 1-20.

-

Chemical structures of pyrazole derivatives 64a,b. (n.d.). ResearchGate. Retrieved from [Link]

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molecules, 28(14), 5488.

- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2023). Molecules, 28(1), 1-20.

-

FTIR spectra of PGMA, pyrazole-g-PGMA, and OPA-pyrazole-g-PGMA particles. (n.d.). ResearchGate. Retrieved from [Link]

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molecules, 28(14), 5488.

- Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Advances, 15(1), 1-10.

-

Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Retrieved from [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved from [Link]

- Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. (2021). Journal of Pharmaceutical and Biomedical Analysis, 199, 114035.

-

High Resolution Mass Spectrometry. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

-

High Resolution Mass Spectrometry (HRMS) Based Investigation of Small Molecule, Bioactive Secondary Metabolites as Probes in the. (2012). UTHSC Digital Commons. Retrieved from [Link]

-

The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). (n.d.). ResearchGate. Retrieved from [Link]

-

This compound – (1175275-82-7). (n.d.). EON Biotech. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Electrosynthesis of 4-iodopyrazole and its derivatives. (2025). Electrochimica Acta, 50(1), 1-5.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 290.

- Mass spectrometry of halogen-containing organic compounds. (2025). Russian Chemical Reviews, 44(4), 312-326.

- Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.

- Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. (n.d.). Analytical Chemistry.

-

Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC. Retrieved from [Link]

-

Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (n.d.). Semantic Scholar. Retrieved from [Link]

-

The molecule that gave the mass spectrum shown here contains a ha... (n.d.). Pearson+. Retrieved from [Link]

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 290.

Sources

- 1. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. measurlabs.com [measurlabs.com]

- 6. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]

- 9. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 12. [PDF] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. books.rsc.org [books.rsc.org]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 20. fiveable.me [fiveable.me]

- 21. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate is a specialized organic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its structural framework, featuring a pyrazole ring substituted with an iodine atom and a methyl propanoate group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrazole moiety is a well-established pharmacophore, and the presence of an iodine atom offers a reactive handle for various chemical transformations, enabling the exploration of diverse chemical space in the pursuit of novel drug candidates. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, a detailed synthesis protocol, potential applications, and essential safety information.

Core Identifiers and Chemical Properties

A solid understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 1175275-82-7[1] |

| Molecular Formula | C₇H₉IN₂O₂ |

| MDL Number | MFCD20326730[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 280.07 g/mol |

| Appearance | Off-white to pale yellow solid (inferred from similar compounds) |

| Solubility | Expected to be soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. |

Synthesis Protocol

The synthesis of this compound can be approached through a multi-step process involving the formation of the pyrazole ring followed by iodination and subsequent alkylation. The following protocol is a representative synthesis based on established chemical principles for pyrazole derivatization.

Overall Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Iodopyrazole

The synthesis begins with the iodination of pyrazole. This can be achieved using various iodinating agents. A common and effective method involves the use of iodine in the presence of a base.

-

Materials: Pyrazole, Iodine (I₂), Sodium Bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂), Water.

-

Procedure:

-

In a round-bottom flask, dissolve pyrazole (1.0 eq) in dichloromethane.

-

Add a saturated aqueous solution of sodium bicarbonate.

-

To the biphasic mixture, add iodine (1.1 eq) portion-wise with vigorous stirring at room temperature.

-

Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodopyrazole.

-

Step 2: N-Alkylation of 4-Iodopyrazole

The final step is the N-alkylation of 4-iodopyrazole with methyl acrylate via a Michael addition reaction to introduce the propanoate side chain.

-

Materials: 4-Iodopyrazole, Methyl Acrylate, a suitable base (e.g., Triethylamine or DBU), and a solvent (e.g., Acetonitrile or DMF).

-

Procedure:

-

Dissolve 4-iodopyrazole (1.0 eq) in the chosen solvent in a reaction flask.

-

Add the base (catalytic amount to 1.1 eq) to the solution.

-

Add methyl acrylate (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the propanoate side chain.

-

Pyrazole Protons (H-3 and H-5): Two singlets in the aromatic region (typically δ 7.5-8.5 ppm). The exact chemical shifts will be influenced by the iodine substituent.

-

Propanoate Methylene Protons (-CH₂-CH₂-COOCH₃): Two triplets, one for the methylene group attached to the pyrazole nitrogen and another for the methylene group adjacent to the carbonyl.

-

Propanoate Methyl Protons (-COOCH₃): A singlet around δ 3.7 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyrazole Carbons: Signals for the three carbon atoms of the pyrazole ring. The carbon bearing the iodine atom (C-4) will have a characteristic chemical shift.

-

Carbonyl Carbon (-COO-): A signal in the downfield region, typically around δ 170 ppm.

-

Propanoate Methylene Carbons: Two signals for the methylene carbons.

-

Propanoate Methyl Carbon: A signal for the methyl carbon of the ester group.

Applications in Research and Drug Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic motif. These compounds exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

This compound serves as a key intermediate in the synthesis of more elaborate molecules designed to interact with specific biological targets. The strategic placement of the iodine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This enables the introduction of diverse substituents at the 4-position of the pyrazole ring, facilitating the generation of compound libraries for high-throughput screening in drug discovery programs.

Potential Therapeutic Areas of Interest:

-

Oncology: Pyrazole derivatives have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression.

-

Inflammation and Pain: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Infectious Diseases: The antimicrobial potential of pyrazole-containing compounds is an active area of research.

Signaling Pathway Diagram

Caption: Role of the title compound in a typical drug discovery pipeline.

Safety and Handling

Based on the safety data for structurally related iodinated pyrazoles, this compound should be handled with care, assuming it is an irritant.

Hazard Identification and Precautionary Measures

-

Hazard Statements (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear appropriate protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable chemical entity for researchers engaged in the synthesis of novel organic compounds, particularly within the pharmaceutical industry. Its well-defined structure, coupled with the reactivity of the C-I bond, provides a versatile platform for the development of new molecular architectures. While this guide offers a comprehensive overview based on available data and chemical principles, researchers are encouraged to consult specific safety data sheets and perform thorough literature searches for the most up-to-date information before use. The continued exploration of such building blocks will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

- Google Patents. Synthesis method of 1-methyl-4-iodopyrazole.

-

Arkat USA, Inc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

-

PubChem. 4-Iodopyrazole. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Doc Brown's Chemistry. The 1 H NMR spectrum of methyl propanoate. [Link]

-

ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

Sources

Whitepaper: Elucidating the Potential Mechanism of Action for Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

An in-depth technical guide by a Senior Application Scientist

Abstract

Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate is a novel small molecule built upon a pyrazole scaffold, a privileged structure in medicinal chemistry renowned for its presence in numerous FDA-approved therapeutics.[1][2] The incorporation of an iodine atom at the C4 position and an N-alkyl propanoate ester suggests a molecule designed with intent, potentially leveraging established pharmacophoric features for therapeutic intervention.[3][4] This guide presents a series of well-grounded hypotheses for its mechanism of action, focusing on kinase inhibition, general enzyme modulation, and a potential prodrug strategy. We provide a logical, multi-pronged experimental cascade designed to systematically investigate these hypotheses, offering detailed protocols and data interpretation frameworks to guide researchers in uncovering the compound's therapeutic potential.

Molecular Deconstruction and Rationale

The structure of this compound presents three key features that inform our mechanistic hypotheses:

-

The Pyrazole Core: Pyrazoles are five-membered aromatic heterocycles that are cornerstones of modern drug design. Their ability to act as versatile scaffolds, participating in hydrogen bonding and other key interactions within enzyme active sites, has led to their widespread use.[5][6][7] Notably, the pyrazole ring is a core component of numerous protein kinase inhibitors, including the FDA-approved drugs Crizotinib and Ruxolitinib, making this enzyme class a primary area of investigation.[1][8]

-

The C4-Iodo Substituent: Halogenation is a powerful tool in drug design. The iodine atom at the C4 position is not merely a synthetic handle for diversification via cross-coupling reactions.[3][9] It can significantly enhance binding affinity through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.[4] Furthermore, its electronic properties can modulate the reactivity and pKa of the pyrazole ring system.

-

The N1-Propanoate Ester Side Chain: The methyl propanoate group attached to the N1 position is a classic ester moiety. Esters are often employed as prodrugs to enhance physicochemical properties like lipophilicity, which can improve cell membrane permeability and oral bioavailability. It is highly plausible that this ester is hydrolyzed in vivo by cellular esterases to the corresponding carboxylic acid, which may be the ultimate bioactive species.

Based on this analysis, we propose a logical investigative workflow to determine the compound's mechanism of action, beginning with the most probable hypotheses.

Primary Hypothesis: Protein Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore for kinase inhibition.[10][11] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[8] We hypothesize that this compound functions as a kinase inhibitor.

Experimental Workflow: Kinase Inhibition Cascade

The following diagram outlines a systematic approach to identify and validate a potential kinase target.

Caption: Workflow for identifying and validating kinase inhibition.

Protocol: Broad Kinase Panel Screen

-

Objective: To perform an initial broad screen to identify potential kinase targets.

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

-

Request a binding or activity assay screen against a large panel of human kinases (e.g., KINOMEscan™, Kinase-Glo®).

-

Screen at a single concentration, typically between 1 µM and 10 µM.

-

-

Data Analysis:

-

Identify kinases where inhibition is greater than 70% as primary "hits".

-

Classify hits by kinase family (e.g., tyrosine kinases, serine/threonine kinases).

-

Protocol: IC50 Determination for Primary Hits

-

Objective: To determine the potency of the compound against the identified primary hits.

-

Procedure:

-

For each hit kinase, perform a dose-response assay.

-

Use a suitable assay format (e.g., ADP-Glo™, LanthaScreen™).

-

Prepare a 10-point, 3-fold serial dilution of the compound, starting at 100 µM.

-

Incubate the kinase, substrate, ATP (at Km concentration), and compound for the recommended time.

-

Measure kinase activity and normalize to controls (0% and 100% inhibition).

-

-

Data Analysis:

-

Plot percent inhibition versus log[compound concentration].

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Hypothetical Outcome | Kinase Target | IC50 (nM) | Interpretation |

| Potent and Selective | JAK2 | 50 | High-priority target for further validation. |

| Potent, Non-selective | SRC, LCK, FYN | 150 - 300 | Potential for broad-spectrum activity or off-targets. |

| Weak Hit | CDK2 | >10,000 | Low-priority, likely not a primary mechanism. |

| Table 1: Example data interpretation for IC50 determination. |

Secondary Hypotheses: Prodrug Activation and Alternative Enzyme Targets

If kinase inhibition is not observed, or to build a more complete profile, two parallel hypotheses must be investigated.

Hypothesis 2: Prodrug Mechanism

The compound may be a prodrug, requiring hydrolysis of the methyl ester to an active carboxylic acid metabolite.

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Pyrazole Derivatives

Preamble: The Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery.[1][2] Its unique structural and electronic properties—including hydrogen bonding capabilities, dipolar character, and the capacity for extensive functionalization at multiple positions—render it a "privileged scaffold." This term denotes a molecular framework that is capable of binding to a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazole derivatives, focusing on the mechanistic rationale behind their actions and the empirical methodologies used to validate them. We will delve into key therapeutic areas, detailing not just the "what" but the crucial "why" behind the experimental designs that underpin the development of these potent molecules.

The Broad Spectrum of Pyrazole's Biological Activities

Pyrazole derivatives have demonstrated a remarkable range of biological effects, positioning them as valuable leads in numerous therapeutic fields.[1][3][4] The versatility of the pyrazole core allows medicinal chemists to fine-tune steric, electronic, and pharmacokinetic properties, targeting a wide variety of enzymes, receptors, and signaling pathways.

Key reported activities include:

-

Anti-inflammatory & Analgesic: Perhaps the most well-known application, exemplified by the selective COX-2 inhibitor Celecoxib.[5][6][7]

-

Anticancer: A rapidly growing field where pyrazoles inhibit various kinases and other proteins crucial for tumor growth and survival.[8][9][10][11]

-

Antimicrobial & Antifungal: Demonstrating efficacy against a range of pathogenic bacteria and fungi.[12][13][14][15][16]

-

Antiviral & Neuroprotective: Emerging areas of research with significant therapeutic potential.[1][3]

This guide will focus on the anti-inflammatory, anticancer, and antimicrobial activities as exemplars of the pyrazole scaffold's therapeutic importance.

Anti-Inflammatory Activity: The Mechanism of Selective COX-2 Inhibition

Inflammation is a physiological response mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[6][17][18] There are two primary isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastric mucosa and platelet function, and COX-2, which is induced at sites of inflammation.[7][17]

Causality in Drug Design: The therapeutic goal for an anti-inflammatory agent is to inhibit COX-2 to reduce pain and swelling while sparing COX-1 to avoid gastrointestinal side effects common with non-selective NSAIDs like ibuprofen.[7][17][19] Pyrazole derivatives, such as Celecoxib, achieve this selectivity due to their specific chemical structure.[5][17] The active site of COX-2 has a larger, more flexible binding pocket compared to COX-1.[17] The diaryl-substituted pyrazole structure of Celecoxib, particularly its polar sulfonamide side chain, fits into a hydrophilic side pocket present in COX-2 but not COX-1, enabling selective binding and inhibition.[6][7][17]

Signaling Pathway: Arachidonic Acid to Prostaglandins

The diagram below illustrates the central role of COX enzymes in the inflammatory cascade and the point of intervention for pyrazole-based inhibitors.

Caption: COX pathway showing selective inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To validate the selectivity of a novel pyrazole derivative, a direct enzymatic assay is essential. This protocol provides a self-validating system by testing against both isoforms simultaneously.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Compound Addition: Add the pyrazole test compound in a series of dilutions (e.g., from 0.01 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a known selective inhibitor (e.g., Celecoxib) as a positive control.

-

Initiate Reaction: Add arachidonic acid as the substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

-

Quantification: Stop the reaction and quantify the amount of Prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Calculate the IC50 value using non-linear regression analysis. The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.[20]

Anticancer Activity: Targeting Key Signaling Pathways

The anticancer potential of pyrazole derivatives is vast, with many compounds acting as inhibitors of protein kinases that are critical for cancer cell proliferation and survival.[8][9][11] These kinases are often overactive in cancer and drive oncogenic signaling pathways.

Causality in Experimental Design: When a pyrazole derivative shows initial cytotoxic activity against a cancer cell line, the next logical step is to determine how it's killing the cells and what it's targeting. This involves a tiered approach from general cytotoxicity to specific molecular target identification.

Logical Workflow for Anticancer Evaluation

The following workflow demonstrates a systematic approach to characterizing a novel anticancer pyrazole derivative.

Caption: Systematic workflow for evaluating anticancer pyrazole derivatives.

Experimental Protocol 1: MTT Cytotoxicity Assay

This is the foundational experiment to determine if a compound has a general growth-inhibitory or cytotoxic effect on cancer cells.[21][22]

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[21][23][24] The amount of formazan is directly proportional to the number of living cells.[22]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[25]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivative for 24, 48, or 72 hours. Include vehicle-only wells (negative control) and a known cytotoxic drug (positive control, e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[21][24][25]

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of HCl/NP-40 in isopropanol) to dissolve the formazan crystals.[21][23]

-

Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.[25]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound's cytotoxic effect is due to halting the cell division process at a specific phase.[26]

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining cells with PI and measuring their fluorescence intensity via flow cytometry, one can distinguish cells in different phases of the cycle (G0/G1, S, and G2/M) based on their DNA content.[27]

Methodology:

-

Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a set time (e.g., 24 hours).

-

Harvest and Fix: Harvest the cells (both adherent and floating) and fix them in cold 70% ethanol while vortexing gently. This permeabilizes the cells.[26][28]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[28] RNase is critical to remove RNA, which PI can also bind to, ensuring only DNA is stained.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The instrument measures the fluorescence of individual cells.[28]

-

Data Analysis: Generate a histogram of cell counts versus fluorescence intensity. The G0/G1 peak represents cells with 2n DNA content, the G2/M peak represents cells with 4n DNA content, and the S phase is the region in between. An accumulation of cells in a particular peak compared to the control indicates cell cycle arrest at that phase.

Experimental Protocol 3: Western Blot for Protein Expression

Western blotting is used to investigate the compound's effect on specific proteins within a signaling pathway, for example, to see if it inhibits the phosphorylation (activation) of a key kinase.[29][30][31][32]

Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect a target protein.[32]

Methodology:

-

Protein Extraction: Treat cells with the pyrazole derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[30]

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[31]

-

SDS-PAGE: Denature the protein samples and separate them on a polyacrylamide gel based on size.[31]

-

Transfer: Electrophoretically transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.[32]

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt). Then, wash and incubate with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.[29]

-

Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light. Capture the signal on X-ray film or with a digital imager.

-

Analysis: The intensity of the band corresponds to the amount of the target protein. Always probe for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.

Antimicrobial Activity: Determining Potency and Spectrum

Pyrazole derivatives have also been identified as effective antimicrobial agents.[13][14][15] The primary goal in early-stage antimicrobial research is to determine the potency and spectrum of activity of a new compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The MIC is the most fundamental measure of a compound's antimicrobial efficacy. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[33][34][35]

Principle: The broth microdilution method is a standardized and widely used technique for determining MIC values.[33][34][36] It involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium.[34]

Methodology:

-

Compound Preparation: Prepare a stock solution of the pyrazole derivative and perform two-fold serial dilutions in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth).[33][34]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[33][35]

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth + bacteria, no compound) and a negative control (broth only). Incubate the plate at 35-37°C for 18-24 hours.[33][35]

-

Reading the MIC: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[33]

Data Presentation: Summarizing Antimicrobial Activity

Quantitative data from these experiments should be summarized in a clear, comparative format.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against various microorganisms (µg/mL)

| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |

| Pyrazole-A | 16 | 32 | >64 |

| Pyrazole-B | 4 | 8 | 16 |

| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |

| Fluconazole (Control) | N/A | N/A | 2 |

Data is hypothetical for illustrative purposes.

Case Studies: Clinically Approved Pyrazole Drugs

The therapeutic success of the pyrazole scaffold is best illustrated by drugs that have reached the market.

-

Celecoxib (Celebrex): As discussed, Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation in conditions like arthritis.[5][6][7] Its diaryl-substituted pyrazole structure is key to its selectivity and efficacy.[5]

-

Sildenafil (Viagra): A well-known drug for erectile dysfunction, Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[37][38][39] The molecular structure of sildenafil is similar to that of cGMP, allowing it to act as a competitive binding agent of PDE5.[37] This inhibition prevents the degradation of cGMP, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum.[37][38][40][41]

Conclusion and Future Directions

The pyrazole scaffold remains a highly productive core for the development of new therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on developing pyrazole derivatives with novel mechanisms of action, improved selectivity profiles, and efficacy against drug-resistant pathogens and cancers. The systematic application of the robust experimental protocols detailed in this guide is essential for validating these next-generation compounds and advancing them from the laboratory to the clinic.

References

- 1. jchr.org [jchr.org]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. jchr.org [jchr.org]

- 4. researchgate.net [researchgate.net]

- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Celecoxib - Wikipedia [en.wikipedia.org]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. srrjournals.com [srrjournals.com]

- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. mdpi.com [mdpi.com]

- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. meddocsonline.org [meddocsonline.org]

- 17. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 18. study.com [study.com]

- 19. mdpi.com [mdpi.com]

- 20. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. clyte.tech [clyte.tech]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. broadpharm.com [broadpharm.com]

- 25. atcc.org [atcc.org]

- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 28. wp.uthscsa.edu [wp.uthscsa.edu]

- 29. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 30. algentbio.com [algentbio.com]

- 31. Western Blot Protocol | Proteintech Group [ptglab.com]

- 32. cusabio.com [cusabio.com]

- 33. microbe-investigations.com [microbe-investigations.com]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 36. protocols.io [protocols.io]

- 37. Sildenafil - Wikipedia [en.wikipedia.org]

- 38. droracle.ai [droracle.ai]

- 39. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 41. About sildenafil (Viagra) - NHS [nhs.uk]

A Technical Guide to Substituted 1H-Pyrazole Compounds in Modern Drug Discovery

Abstract

The 1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved therapeutics.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties and synthetic versatility that makes it an attractive starting point for the design of novel bioactive agents.[3][4] This guide provides an in-depth exploration of substituted 1H-pyrazole compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles of their synthesis, sophisticated methods for their characterization, and their extensive applications across various therapeutic areas. The narrative emphasizes the rationale behind experimental choices and provides actionable protocols, aiming to bridge the gap between theoretical knowledge and practical application in the laboratory.

The 1H-Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

The significance of the pyrazole nucleus in drug discovery cannot be overstated. Its presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction treatment Sildenafil highlights its therapeutic potential.[1][5] The success of these molecules has spurred considerable research into the chemical and biological landscape of pyrazole derivatives.[1]

The pyrazole ring's aromaticity and the presence of two nitrogen atoms allow for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.[6] Furthermore, the scaffold's stability and relative ease of functionalization at multiple positions (N1, C3, C4, and C5) provide a rich playground for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies for Substituted 1H-Pyrazoles

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with both classical and modern methods offering access to a wide array of substituted analogs.

Classical Synthesis: The Knorr Pyrazole Synthesis

One of the most fundamental methods for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[4][6] This reaction is highly versatile, allowing for the introduction of substituents at the 1, 3, and 5 positions of the pyrazole ring.

Rationale Behind the Knorr Synthesis:

The mechanism involves the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction (i.e., which nitrogen of an unsymmetrical hydrazine attacks which carbonyl group) can be influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. For instance, using a more nucleophilic nitrogen on the hydrazine and a more electrophilic carbonyl on the diketone can direct the initial condensation step.

Modern Synthetic Approaches

While the Knorr synthesis remains a workhorse, contemporary organic synthesis has introduced more efficient and "green" methodologies. These include:

-

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields.[7]

-

Catalytic methods: The use of catalysts, such as nano-ZnO, can promote the reaction under milder conditions.[8]

-

Multi-component reactions: These reactions allow for the one-pot synthesis of complex pyrazole derivatives from simple starting materials, increasing efficiency and reducing waste.[4]

-

[3+2] Cycloaddition Reactions: The reaction of 1,3-dipoles, such as nitrilimines (often generated in situ from hydrazones), with alkynes or alkenes provides a powerful and regioselective route to pyrazoles.[9][10]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Condensation

This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diketone and a substituted hydrazine.

Materials:

-

Substituted 1,3-diketone (1.0 eq)

-

Substituted hydrazine hydrochloride (1.1 eq)

-

Glacial acetic acid (as solvent)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve the 1,3-diketone in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add the substituted hydrazine hydrochloride to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to afford the desired 1,3,5-trisubstituted pyrazole.

Self-Validation:

-

Expected Yield: 70-95%[7]

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to literature values if available.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis and purification of substituted 1H-pyrazoles.

Spectroscopic and Structural Characterization

Unequivocal identification of synthesized pyrazole derivatives is paramount. A combination of spectroscopic techniques is typically employed:

| Technique | Information Provided | Key Features for Pyrazoles |

| ¹H NMR | Proton environment and connectivity | - Aromatic protons on the pyrazole ring (C4-H typically δ 6.0-6.5 ppm).- Protons on substituents. |

| ¹³C NMR | Carbon skeleton | - Resonances for the pyrazole ring carbons (C3, C4, C5). |

| Mass Spec. | Molecular weight and fragmentation | - Molecular ion peak corresponding to the calculated mass. |

| IR Spec. | Functional groups | - N-H stretching (if unsubstituted at N1).- C=N and C=C stretching in the aromatic ring. |

| X-ray Cryst. | 3D structure and stereochemistry | - Definitive confirmation of structure and regiochemistry. |

Pharmacological Significance and Applications in Drug Discovery

Substituted 1H-pyrazoles exhibit a remarkable breadth of biological activities, making them a focal point of drug discovery efforts.[3][11]

Diverse Biological Activities

The pyrazole scaffold is a versatile pharmacophore, with derivatives demonstrating a wide range of therapeutic effects:

-

Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes (e.g., Celecoxib).[12]

-

Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.[9][13]

-

Antimicrobial: Activity against a spectrum of bacteria and fungi.[9][14]

-

Anticonvulsant and Antidepressant: Modulating central nervous system targets.[3]

-

Antidiabetic: With some derivatives showing hypoglycemic effects.[16]

Case Study: Celecoxib - A COX-2 Inhibitor

Celecoxib is a selective COX-2 inhibitor used for the treatment of pain and inflammation. Its mechanism of action involves the specific inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation. The pyrazole core of Celecoxib is crucial for its activity, with the substituents at the 1, 3, and 5 positions being optimized for potent and selective binding to the COX-2 active site.

Signaling Pathway Diagram: COX-2 Inhibition

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition by Celecoxib.

Future Perspectives and Emerging Trends

The field of pyrazole chemistry continues to evolve, with ongoing research focused on:

-

Development of novel synthetic methodologies: Exploring more sustainable and efficient routes to pyrazole derivatives.[17]

-

Expansion of biological applications: Investigating the potential of pyrazoles in treating a wider range of diseases.

-

Structure-based drug design: Utilizing computational tools to design more potent and selective pyrazole-based inhibitors.

-

Pyrazole-containing materials: Exploring the use of pyrazoles in materials science and agrochemicals.[16]

The versatility and proven track record of the 1H-pyrazole scaffold ensure its continued importance in the future of medicinal chemistry and drug discovery.

References

- Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry.

- (N.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

- Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. OUCI.

- Brullo, C., Rapetti, F., & Bruno, O. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules, 25(15), 3457.

- (N.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.

- (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

- (N.d.).

- (N.d.).

- (N.d.).

- (2023).

- (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.

- (N.d.). Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing).

- Asif, M., Almehmadi, M., Alsaiari, A. A., & Allahyani, M. (N.d.). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7).

- (N.d.). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery.

- (2024).

- (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

- (2016). Recent applications of pyrazole and its substituted analogs.

- (N.d.).

- (2016). Recent applications of pyrazole and its substituted analogs. Semantic Scholar.

- (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchr.org [jchr.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 6. ijnrd.org [ijnrd.org]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]